molecular formula C21H24N4O7 B2664682 1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1251550-11-4

1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2664682
CAS No.: 1251550-11-4
M. Wt: 444.444
InChI Key: AQVTXKYUAJXBRA-UHFFFAOYSA-N
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Description

1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile oxide.

    Attachment of the 4-methoxyphenoxy group: This step involves the reaction of the oxadiazole intermediate with 4-methoxyphenol in the presence of a base.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with 3,4,5-trimethoxyaniline and an isocyanate.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and methoxy groups can play crucial roles in binding to these targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and are known for their diverse biological activities.

    Methoxyphenyl ureas: Compounds with similar urea linkages and methoxyphenyl groups, often studied for their pharmacological properties.

Uniqueness: 1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O7/c1-27-14-5-7-15(8-6-14)31-12-18-24-19(32-25-18)11-22-21(26)23-13-9-16(28-2)20(30-4)17(10-13)29-3/h5-10H,11-12H2,1-4H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVTXKYUAJXBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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